

An In-depth Technical Guide to Phenyl(1H-pyrrol-3-yl)methanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *phenyl(1H-pyrrol-3-yl)methanone*

Cat. No.: *B1586747*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(1H-pyrrol-3-yl)methanone, also known as 3-Benzoylpyrrole, is a heterocyclic ketone that serves as a significant building block in organic synthesis and medicinal chemistry. The pyrrole nucleus is a fundamental scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This molecule's structure, featuring a phenyl ketone substituent on the pyrrole ring, makes it a versatile intermediate for the synthesis of more complex molecular architectures. Notably, it is utilized as an intermediate in the synthesis of isomeric impurities of Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), highlighting its relevance in pharmaceutical development.[3] This guide provides a comprehensive overview of the chemical properties, synthesis protocols, and potential biological significance of **Phenyl(1H-pyrrol-3-yl)methanone**.

Core Chemical Properties

The fundamental physicochemical properties of **Phenyl(1H-pyrrol-3-yl)methanone** are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO	[4][5]
Molecular Weight	171.19 g/mol	[6]
Appearance	Off-white to white solid/powder	[3][4]
Purity	≥95% (typical commercial grade)	[4][5][7]
CAS Number	7126-41-2	[3][5][7]
InChI Key	DSNSKSWTLGZGAN-UHFFFAOYSA-N	[4][5][6][7]
Storage	2-8°C, Sealed in dry conditions	[3][7]

Spectral Data

While comprehensive spectral data for the unsubstituted **Phenyl(1H-pyrrol-3-yl)methanone** is not readily available in the cited literature, data for the closely related derivative, Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, provides valuable insight into the expected spectral characteristics. The introduction of a phenyl group at the 4-position of the pyrrole ring will influence the chemical shifts, but the core spectral features can be inferred.

Spectral Data for Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone[8]

Data Type	Spectral Features
¹ H-NMR (500 MHz, DMSO-d ₆)	δ 11.63 (brs, 1H, NH), 7.73 (d, J = 7.5 Hz, 2H), 7.58–7.53 (m, 1H), 7.48–7.43 (m, 2H), 7.38–7.35 (m, 2H), 7.27–7.21 (m, 3H), 7.18–7.14 (m, 1H), 7.09–7.07 (m, 1H)
¹³ C-NMR (126 MHz, DMSO-d ₆)	δ 190.3, 139.9, 135.2, 131.5, 128.9, 128.34, 128.1, 128.1, 127.7, 125.6, 125.5, 120.5, 119.6

Note: The signals listed correspond to the protons and carbons of the entire Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone molecule.

Experimental Protocols

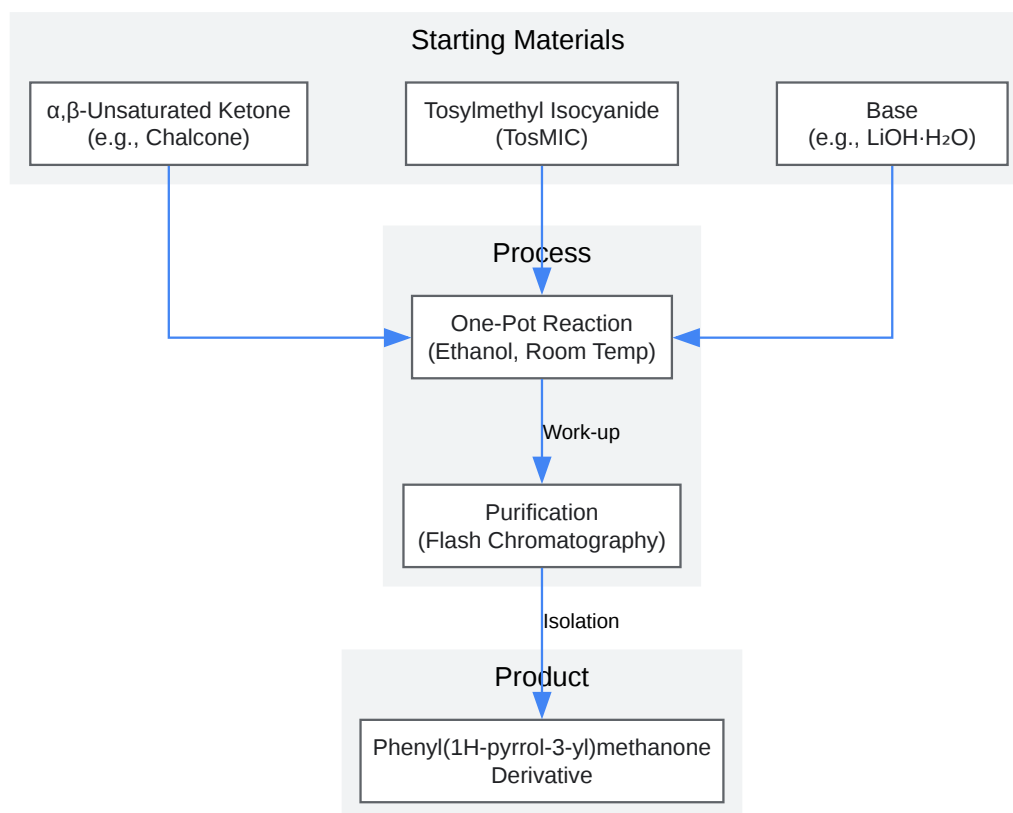
The synthesis of substituted 3-acylpyrroles often employs cycloaddition reactions. A prominent method is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).

General Protocol: One-Pot Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone[8][9]

This protocol describes the synthesis of a substituted derivative, which serves as a representative example of the synthetic methodology for this class of compounds.

- **Reaction Setup:** To a solution of the α,β -unsaturated ketone precursor (e.g., chalcone) in an appropriate solvent such as absolute ethanol, add lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$).
- **Initial Stirring:** Stir the mixture at room temperature for approximately 6 hours.
- **Addition of TosMIC:** Add p-toluenesulfonylmethyl isocyanide (TosMIC) and an additional amount of $\text{LiOH}\cdot\text{H}_2\text{O}$ to the reaction mixture.
- **Reaction Progression:** Continue stirring at room temperature for an extended period (e.g., 17 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then purified using silica gel flash column chromatography with an appropriate eluent system (e.g., n-hexane-ethyl acetate) to yield the desired **phenyl(1H-pyrrol-3-yl)methanone** derivative.

General Workflow for 3-Acylpyrrole Synthesis via Van Leusen Reaction



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A generalized workflow for the synthesis of 3-acylpyrroles.

Biological Significance and Potential Applications

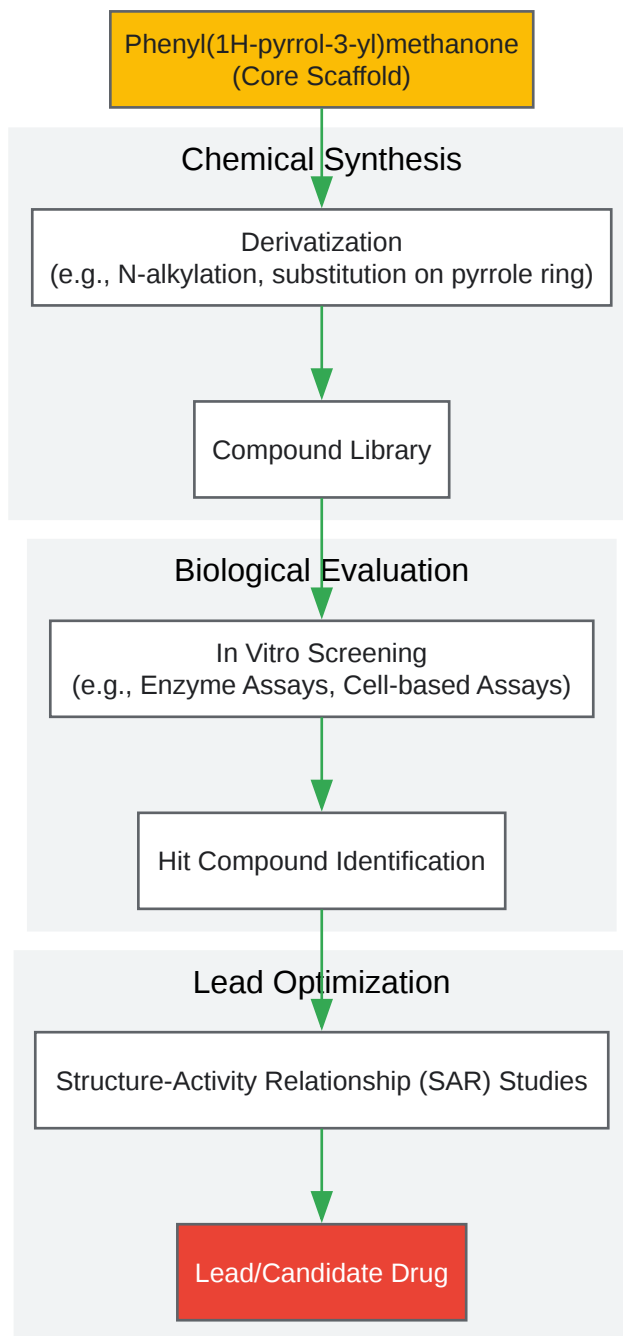
Pyrrole and its derivatives are recognized for their diverse pharmacological activities.^[1]

Phenyl(1H-pyrrol-3-yl)methanone, as a key synthetic intermediate, provides a gateway to novel compounds with therapeutic potential.

- **Anti-inflammatory Agents:** Its role as a precursor to a Ketorolac impurity directly links it to the field of anti-inflammatory drugs.[3] Ketorolac functions by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory signaling pathway. This suggests that other derivatives synthesized from 3-benzoylpyrrole could be explored as new COX inhibitors.
- **Anticancer and Antimicrobial Activity:** Various substituted pyrrole frameworks have demonstrated potent anticancer and antimicrobial effects.[9] For example, derivatives have been synthesized and tested for activity against tumor cell lines and microbes like *Candida albicans* and *Staphylococcus aureus*. [9]
- **Enzyme Inhibition:** Pyrrole derivatives have been successfully developed as potent enzyme inhibitors. A notable example is TAK-438, a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases, which features a substituted pyrrole core.[10] This compound functions by inhibiting the H^+, K^+ -ATPase proton pump.

The logical pathway from a core scaffold like **Phenyl(1H-pyrrol-3-yl)methanone** to a potential drug candidate involves several stages of chemical modification and biological screening.

Pathway from Core Scaffold to Potential Drug Candidate

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References

- 1. scispace.com [scispace.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 3-Benzoylpyrrole | C₁₁H₉NO | CID 2773234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenyl(1H-pyrrol-3-yl)methanone | 7126-41-2 [sigmaaldrich.com]
- 8. (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | MDPI [mdpi.com]
- 9. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Phenyl(1H-pyrrol-3-yl)methanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586747#phenyl-1h-pyrrol-3-yl-methanone-chemical-properties]

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